2-(4-Formylphenyl)acetonitrile

Description

The exact mass of the compound 2-(4-Formylphenyl)acetonitrile is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-(4-Formylphenyl)acetonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-Formylphenyl)acetonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(4-formylphenyl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO/c10-6-5-8-1-3-9(7-11)4-2-8/h1-4,7H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKHSRQNYMRFQHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC#N)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00512092 | |

| Record name | (4-Formylphenyl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00512092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55211-74-0 | |

| Record name | (4-Formylphenyl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00512092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-formylphenyl)acetonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-(4-Formylphenyl)acetonitrile physical properties

An In-depth Technical Guide to 2-(4-Formylphenyl)acetonitrile for Researchers and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 2-(4-Formylphenyl)acetonitrile, a bifunctional aromatic compound of significant interest in modern organic synthesis and medicinal chemistry. The document delineates its core physical and chemical properties, provides detailed spectroscopic analysis for unambiguous identification, and outlines robust protocols for its synthesis and purification. Furthermore, it explores the compound's chemical reactivity and highlights its role as a versatile intermediate in the development of novel pharmaceuticals and functional materials. This guide is intended to serve as a critical resource for researchers, chemists, and drug development professionals, enabling them to leverage the unique attributes of this molecule in their scientific endeavors.

Introduction: A Versatile Synthetic Building Block

2-(4-Formylphenyl)acetonitrile, also known as 4-formylphenylacetonitrile, is an organic compound featuring a phenyl ring substituted with both a formyl (aldehyde) and an acetonitile group at the para position. This unique arrangement of electron-withdrawing groups on a stable aromatic scaffold makes it a highly valuable and versatile intermediate.[1] The presence of two distinct and reactive functional handles—the aldehyde and the nitrile—allows for a wide array of sequential or orthogonal chemical transformations.[1]

The aldehyde group is amenable to nucleophilic additions, reductions, and various condensation reactions to form new carbon-carbon or carbon-nitrogen bonds.[1] Simultaneously, the nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloaddition reactions, serving as a gateway to numerous other functionalities.[1] This dual reactivity is a cornerstone of its utility in constructing complex molecular architectures, particularly in the synthesis of heterocyclic compounds and active pharmaceutical ingredients (APIs).[1][2] Its application as a precursor for novel drug candidates, especially those targeting protein-protein interactions, underscores its importance in the field of medicinal chemistry.[1]

Physicochemical and Structural Properties

Accurate identification and handling of a chemical compound begin with a thorough understanding of its fundamental properties.

Key Physical Properties

The primary physical characteristics of 2-(4-Formylphenyl)acetonitrile are summarized in the table below. The compound is typically a crystalline solid at room temperature, a property that facilitates its handling and purification by recrystallization.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₇NO | [3] |

| Molecular Weight | 145.16 g/mol | [3] |

| Appearance | Pale yellow to green crystalline solid/powder | [1] |

| Melting Point | 84-86 °C | [1] |

| Boiling Point | Data not readily available; may decompose upon heating. | N/A |

| Solubility | Soluble in common organic solvents like methanol, ethanol, ethyl acetate, and acetonitrile. | [4] |

| Storage Temperature | 4°C |

Molecular Identifiers

For unambiguous documentation and database searching, the following structural identifiers are used.

| Identifier | Value | Source(s) |

| IUPAC Name | 2-(4-formylphenyl)acetonitrile | [3] |

| CAS Number | 55211-74-0 | [3] |

| InChI | 1S/C9H7NO/c10-6-5-8-1-3-9(7-11)4-2-8/h1-4,7H,5H2 | [3] |

| InChIKey | QKHSRQNYMRFQHB-UHFFFAOYSA-N | [3] |

| SMILES | C1=CC(=CC=C1CC#N)C=O | [3] |

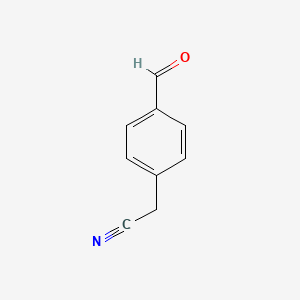

Molecular Structure

The 2D structure of 2-(4-Formylphenyl)acetonitrile highlights the para-substitution pattern of the formyl and cyanomethyl groups on the benzene ring.

Caption: 2D structure of 2-(4-Formylphenyl)acetonitrile.

Spectroscopic Characterization

The unique structural features of 2-(4-Formylphenyl)acetonitrile give rise to a distinct spectroscopic fingerprint, which is essential for its identification and purity assessment.

¹H NMR Spectroscopy

The proton NMR spectrum provides clear diagnostic signals for each part of the molecule. In a typical deuterated solvent like CDCl₃:

-

Aldehydic Proton (-CHO): A sharp singlet is expected far downfield, typically between δ 9.9-10.1 ppm . Its significant deshielding is due to the strong anisotropic effect of the carbonyl double bond and the electron-withdrawing nature of the oxygen atom.

-

Aromatic Protons (-C₆H₄-): The para-substituted aromatic ring will exhibit a characteristic AA'BB' system, appearing as two distinct doublets. The protons ortho to the strongly deshielding formyl group are expected around δ 7.9-8.0 ppm , while the protons ortho to the cyanomethyl group will appear slightly upfield, around δ 7.4-7.6 ppm .[5]

-

Methylene Protons (-CH₂CN): A sharp singlet corresponding to the two benzylic protons is expected around δ 3.8-4.0 ppm .

¹³C NMR Spectroscopy

The carbon NMR spectrum complements the proton data, with key signals anticipated at:

-

Aldehyde Carbonyl Carbon (-CHO): ~191-193 ppm

-

Aromatic Carbons (-C₆H₄-): Four signals are expected in the ~128-140 ppm range. The carbon attached to the formyl group will be the most downfield of the ring carbons.

-

Nitrile Carbon (-CN): ~117-119 ppm

-

Methylene Carbon (-CH₂CN): ~23-25 ppm

Infrared (IR) Spectroscopy

IR spectroscopy is particularly effective for confirming the presence of the two key functional groups.

-

C≡N Stretch (Nitrile): A sharp, medium-intensity absorption band is expected in the range of 2240-2260 cm⁻¹ .[6]

-

C=O Stretch (Aldehyde): A strong, sharp absorption band will appear around 1690-1710 cm⁻¹ . The conjugation with the aromatic ring slightly lowers the frequency compared to an aliphatic aldehyde.[7]

-

Aromatic C-H Stretch: Signals will appear just above 3000 cm⁻¹.

-

Aliphatic C-H Stretch: Signals from the methylene group will appear just below 3000 cm⁻¹.

Mass Spectrometry (MS)

In an electron ionization (EI) mass spectrum, the following features are anticipated:

-

Molecular Ion Peak (M⁺): The parent peak should be clearly visible at m/z = 145 .

-

Key Fragmentation Pathways:

-

Loss of the formyl radical (•CHO) resulting in a fragment at m/z = 116 .

-

Loss of a hydrogen atom (H•) from the aldehyde, leading to a strong peak at m/z = 144 .

-

Benzylic cleavage to lose the •CH₂CN radical is less common but may result in a fragment at m/z = 91 (tropylium ion is less likely due to the formyl group).

-

Synthesis and Purification Protocol

Several synthetic routes to 2-(4-Formylphenyl)acetonitrile have been reported.[1] A common and reliable method involves the direct formylation of a phenylacetonitrile precursor or the cyanation of a formyl-substituted benzyl halide. The following section details a representative laboratory-scale synthesis starting from 4-bromobenzaldehyde.

Causality of Experimental Design

This two-step synthesis is designed for efficiency and high yield.

-

Step 1: Rosenmund–von Braun Reaction (Cyanation): 4-Bromobenzaldehyde is converted to 4-formylbenzonitrile. This nucleophilic substitution requires a cyanide source (e.g., CuCN) and a high-boiling polar aprotic solvent like DMF or DMSO to facilitate the reaction at elevated temperatures. The copper(I) cyanide is crucial as it provides the cyanide nucleophile and coordinates to the aryl halide, activating it for substitution.

-

Step 2: Introduction of the Methylene Group: This step is conceptual and less direct than starting with a different precursor. A more practical and widely cited approach is the Knoevenagel condensation of 4-formylbenzaldehyde with acetonitrile.[1] This requires a strong base (e.g., sodium ethoxide) to deprotonate the weakly acidic acetonitrile, generating the cyanomethyl anion which then acts as the nucleophile attacking the aldehyde carbonyl. However, this leads to an unsaturated product.

A more direct and reliable synthesis often starts with 4-(bromomethyl)benzonitrile, followed by formylation, or starts from 4-formylbenzyl bromide followed by cyanation. For this guide, we will outline a general procedure based on the nucleophilic substitution of a benzyl halide, a common and robust transformation.

Caption: General workflow for the synthesis of 2-(4-Formylphenyl)acetonitrile.

Step-by-Step Synthesis Protocol

-

Objective: To synthesize 2-(4-Formylphenyl)acetonitrile from 4-formylbenzyl bromide.

-

Materials: 4-formylbenzyl bromide, sodium cyanide (NaCN), dimethyl sulfoxide (DMSO), ethyl acetate, brine, anhydrous magnesium sulfate.

-

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, dissolve 4-formylbenzyl bromide (1.0 eq) in anhydrous DMSO.

-

Addition of Cyanide: Carefully add sodium cyanide (1.1 eq) portion-wise to the stirred solution at room temperature. Caution: Sodium cyanide is highly toxic. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

-

Reaction: Heat the reaction mixture to 60°C and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Cool the mixture to room temperature and pour it into a separatory funnel containing cold water. Extract the aqueous layer three times with ethyl acetate.

-

Washing: Combine the organic extracts and wash sequentially with water and then brine to remove residual DMSO and salts.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

-

Purification:

-

The crude product can be purified by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient as the eluent.

-

Alternatively, recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) can yield highly pure crystalline material.[1]

-

Chemical Reactivity and Synthetic Applications

The synthetic utility of 2-(4-Formylphenyl)acetonitrile stems from the independent reactivity of its two functional groups.

Reactions at the Formyl Group

-

Nucleophilic Addition: The aldehyde readily reacts with Grignard reagents or organolithium compounds to form secondary alcohols.

-

Reduction: It can be selectively reduced to a primary alcohol (4-(hydroxymethyl)phenyl)acetonitrile using mild reducing agents like sodium borohydride (NaBH₄).[1]

-

Condensation Reactions: It undergoes condensation with amines to form imines (Schiff bases) or with active methylene compounds in reactions like the Knoevenagel or Wittig reactions.[1]

Reactions at the Nitrile Group

-

Hydrolysis: The nitrile can be hydrolyzed under acidic or basic conditions to yield (4-formylphenyl)acetic acid.

-

Reduction: Catalytic hydrogenation (e.g., using H₂/Raney Ni) or chemical reduction (e.g., with LiAlH₄) can convert the nitrile to a primary amine, yielding 2-(4-formylphenyl)ethan-1-amine.

-

Cyclization: The nitrile is a key component in the synthesis of various nitrogen-containing heterocycles, such as tetrazoles or pyrimidines.[1]

Caption: Reactivity pathways of the formyl and nitrile functional groups.

Application in Drug Development

This compound is a key intermediate in the synthesis of various pharmaceuticals. For instance, a structurally related compound, 2-(4-formylphenyl)propionic acid, is a direct precursor to Pelubiprofen , a non-steroidal anti-inflammatory drug (NSAID).[2] This highlights the role of the formylphenyl moiety as a core scaffold in drug design, where the formyl group can be elaborated into more complex side chains to modulate biological activity.[2]

Safety and Handling

As with any active chemical reagent, proper handling of 2-(4-Formylphenyl)acetonitrile is paramount for laboratory safety.

-

GHS Hazard Classification:

-

Precautionary Measures:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[3]

-

P264: Wash skin thoroughly after handling.[8]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[8]

-

P301+P317: IF SWALLOWED: Get medical help.[3]

-

P302+P352: IF ON SKIN: Wash with plenty of water.[3]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3][8]

-

Always consult the latest Safety Data Sheet (SDS) from the supplier before use. The compound should be handled in a well-ventilated chemical fume hood, and appropriate PPE, including safety goggles, gloves, and a lab coat, must be worn.

Conclusion

2-(4-Formylphenyl)acetonitrile is a strategically important bifunctional molecule that offers a wealth of synthetic possibilities. Its well-defined physical properties, predictable spectroscopic signature, and versatile reactivity make it an indispensable tool for chemists in both academic and industrial settings. For professionals in drug development, this compound represents a valuable starting point for the construction of novel therapeutic agents, providing a robust scaffold that can be readily modified to optimize potency, selectivity, and pharmacokinetic properties. A thorough understanding of its characteristics, as detailed in this guide, is the first step toward unlocking its full synthetic potential.

References

- Google Patents. (Date Not Available). KR101393010B1 - A process for preparing 2-(4-formylphenyl)propionic acid by using TEMPO catalyst.

-

Organic Syntheses. (1938). α-PHENYLACETOACETONITRILE. Org. Synth. 1938, 18, 66. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). 2-(4-Formylphenyl)acetonitrile. PubChem Compound Database. Retrieved from [Link]

-

SpectraBase. (n.d.). 4-Hydroxyphenylacetonitrile. Available at: [Link]

-

ResearchGate. (n.d.). Observed and calculated FT-IR spectra of 4-(phenylthio)phthalonitrile. Available at: [Link]

-

PubMed. (n.d.). Studies of structure and mechanism in acetonitrile chemical ionization tandem mass spectrometry of polyunsaturated fatty acid methyl esters. Available at: [Link]

-

CORE. (2017, February 15). The Importance of Acetonitrile in the Pharmaceutical Industry and Opportunities for its Recovery from Waste. Available at: [Link]

-

MDPI. (n.d.). An Innovative Strategy for Untargeted Mass Spectrometry Data Analysis. Available at: [Link]

-

ACS Publications. (n.d.). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Available at: [Link]

-

YouTube. (2018, December 31). mass spectrometry: McLafferty rearrangement. Available at: [Link]

-

ResearchGate. (2025, August 6). The Importance of Acetonitrile in the Pharmaceutical Industry and Opportunities for its Recovery from Waste | Request PDF. Available at: [Link]

-

PubMed. (2023, April 14). Use of Liquid Chromatography--Tandem Mass Spectrometry to Quantify and Confirm the Fentanyl Metabolite. Available at: [Link]

-

NIST. (n.d.). 4-(Trifluoromethoxy)phenylacetonitrile. NIST Chemistry WebBook. Available at: [Link]

-

New Jersey Department of Health. (n.d.). Acetonitrile - Hazardous Substance Fact Sheet. Available at: [Link]

- Google Patents. (n.d.). US6780289B2 - Process for the purification and recovery of acetonitrile.

-

Carl ROTH. (n.d.). Safety Data Sheet: Acetonitrile. Available at: [Link]

-

MDPI. (2023, April 16). Advances in the Application of Acetonitrile in Organic Synthesis since 2018. Available at: [Link]

-

YouTube. (2021, February 13). Mass Spectroscopy Explained | Fragmentation & Peak Analysis with Acetophenone Example. Available at: [Link]

-

Riverland Trading. (n.d.). Acetonitrile: High-Purity Solvent for Pharmaceuticals, Chemical Synthesis & Industrial Applications. Available at: [Link]

-

ResearchGate. (n.d.). Reactivity and relative reaction rates of formaldehyde, acetaldehyde, and acetone. Available at: [Link]

-

Palacký University Olomouc. (n.d.). Table of Characteristic IR Absorptions. Available at: [Link]

-

PENTA s.r.o. (2025, April 29). Acetonitrile - SAFETY DATA SHEET. Available at: [Link]

-

Master Organic Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Available at: [Link]

-

PMC. (n.d.). Crystal structure of an acetonitrile solvate of 2-(3,4,5-triphenylphenyl)acetic acid. Available at: [Link]

-

Atul Ltd. (2017, March). para Methoxy phenyl aceto nitrile. Technical Data Sheet. Available at: [Link]

-

Extramarks. (n.d.). Acetonitrile Formula: Properties, Chemical Structure and Uses. Available at: [Link]

Sources

- 1. Buy 2-(4-Formylphenyl)acetonitrile | 55211-74-0 [smolecule.com]

- 2. KR101393010B1 - A process for preparing 2-(4-formylphenyl)propionic acid by using TEMPO catalyst - Google Patents [patents.google.com]

- 3. 2-(4-Formylphenyl)acetonitrile | C9H7NO | CID 12873612 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. NMR Spectrum of Phenacetin | Thermo Fisher Scientific - JP [thermofisher.com]

- 6. uanlch.vscht.cz [uanlch.vscht.cz]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. static.cymitquimica.com [static.cymitquimica.com]

A Technical Guide to 2-(4-Formylphenyl)acetonitrile: Structure, Synthesis, and Applications in Modern Chemistry

Abstract: 2-(4-Formylphenyl)acetonitrile stands as a pivotal bifunctional molecule in contemporary organic synthesis and medicinal chemistry. Possessing both a reactive aldehyde and a versatile nitrile group on a stable phenylacetonitrile framework, it serves as a highly valuable building block for the construction of complex molecular architectures. This guide provides an in-depth analysis of its chemical identity, physicochemical properties, synthetic routes, and key applications, with a particular focus on its utility for researchers in drug discovery and materials science. We will explore the causality behind synthetic strategies and handling protocols, ensuring a blend of theoretical knowledge and practical insight for laboratory professionals.

Chemical Identity and Nomenclature

2-(4-Formylphenyl)acetonitrile is an aromatic compound characterized by a benzene ring substituted at the para positions (1 and 4) with a cyanomethyl group (-CH₂CN) and a formyl group (-CHO). This unique arrangement of functional groups dictates its reactivity and utility.

The definitive nomenclature and key identifiers for this compound are established by authoritative chemical bodies. The International Union of Pure and Applied Chemistry (IUPAC) name is 2-(4-formylphenyl)acetonitrile [1]. It is also commonly known by synonyms such as 4-Formylbenzeneacetonitrile and (4-formylphenyl)acetonitrile[1].

Caption: Chemical structure of 2-(4-Formylphenyl)acetonitrile.

Table 1: Core Chemical Identifiers

| Identifier | Value |

| IUPAC Name | 2-(4-formylphenyl)acetonitrile[1][2] |

| CAS Number | 55211-74-0[1][2] |

| Molecular Formula | C₉H₇NO[1][2] |

| Molecular Weight | 145.16 g/mol [1][2] |

| Canonical SMILES | C1=CC(=CC=C1CC#N)C=O[1][2] |

| InChI Key | QKHSRQNYMRFQHB-UHFFFAOYSA-N[1][2] |

Physicochemical Properties

Understanding the physical and chemical properties of 2-(4-Formylphenyl)acetonitrile is crucial for its proper handling, storage, and application in experimental design.

Table 2: Physicochemical Data

| Property | Value | Source |

| Appearance | Pale yellow to green crystalline solid / powder | [2] |

| Melting Point | 84-86 °C | [2] |

| Purity | ≥95% (typical commercial grade) | |

| Storage Temperature | 2-8°C, inert atmosphere | [3] |

The Synthetic Landscape

The synthesis of 2-(4-Formylphenyl)acetonitrile is of significant interest due to its value as an intermediate. Synthetic strategies are typically designed to efficiently install the two key functional groups onto the aromatic ring. The choice of route often depends on the availability and cost of starting materials and the desired scale of the reaction.

One common and effective approach begins with a para-substituted benzyl precursor, such as 4-bromobenzyl cyanide. This strategy leverages the well-established chemistry of aryl halides for functional group interconversion.

Caption: A representative synthetic workflow for 2-(4-Formylphenyl)acetonitrile.

Experimental Protocol: Synthesis from 4-Bromobenzyl Cyanide

This protocol describes a laboratory-scale synthesis via a lithium-halogen exchange followed by formylation. The choice of n-butyllithium (n-BuLi) is critical as it is a strong enough base to facilitate the exchange at low temperatures, preventing side reactions. Dimethylformamide (DMF) serves as the electrophilic source of the formyl group.

Materials:

-

4-Bromobenzyl cyanide

-

Anhydrous tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi, solution in hexanes)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: Under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-bromobenzyl cyanide (1.0 eq) in anhydrous THF in a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel.

-

Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-BuLi (1.1 eq) dropwise via the dropping funnel, ensuring the internal temperature does not rise above -70 °C. Stir the resulting mixture at -78 °C for 1 hour. Causality: This low temperature is essential to prevent premature reaction of the lithiated species with the nitrile group of another molecule.

-

Formylation: Add anhydrous DMF (1.5 eq) dropwise to the reaction mixture, again maintaining the temperature at -78 °C. After the addition is complete, allow the reaction to stir for an additional 2 hours at this temperature.

-

Quenching and Workup: Slowly warm the reaction mixture to 0 °C and quench by the careful addition of saturated aqueous NH₄Cl solution.

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to yield 2-(4-Formylphenyl)acetonitrile as a solid.

Reactivity and Applications

The synthetic value of 2-(4-Formylphenyl)acetonitrile stems from the orthogonal reactivity of its two functional groups. This allows for selective transformations, making it a powerful tool in multistep synthesis.

-

The Formyl Group: As an aldehyde, this group is susceptible to nucleophilic attack and oxidation. It readily participates in reactions such as Wittig olefinations, reductive aminations to form secondary and tertiary amines, and aldol condensations.

-

The Nitrile Group: The nitrile can be hydrolyzed to a carboxylic acid or a primary amide, or it can be reduced to a primary amine. The adjacent methylene (-CH₂-) is acidic and can be deprotonated to form a nucleophilic carbanion.

Applications in Drug Discovery

The phenylacetonitrile scaffold is a privileged structure in medicinal chemistry. The nitrile group, in particular, is a common functional group in many pharmaceuticals, where it can act as a hydrogen bond acceptor or a bioisostere for other groups.[2]

-

Scaffold for Novel Therapeutics: 2-(4-Formylphenyl)acetonitrile serves as an excellent starting point for creating libraries of compounds for high-throughput screening. For instance, the formyl group can be elaborated into various heterocycles, while the nitrile provides a handle for introducing diversity. Its structure suggests potential as a precursor for drug candidates targeting diseases associated with protein-protein interactions.[2]

-

COX-2 Inhibitors: The broader class of compounds bearing a 4-substituted phenyl moiety has shown significant biological activity. For example, molecules with a 4-methylsulfonylphenyl group are known to be potent and specific COX-2 inhibitors, which are important anti-inflammatory agents.[4] This highlights the therapeutic potential of elaborating the core structure of 2-(4-formylphenyl)acetonitrile.

Utility in Materials Science

The combination of an aromatic core with polar functional groups makes 2-(4-Formylphenyl)acetonitrile an intriguing candidate for materials science research. It could be explored as a monomer or precursor for the development of novel polymers, liquid crystals, or other functional materials with tailored electronic or optical properties.[2]

Safety, Handling, and Storage

As with any laboratory chemical, proper safety protocols are paramount when working with 2-(4-Formylphenyl)acetonitrile.

Hazard Identification: According to the Globally Harmonized System (GHS), this compound presents the following hazards:

-

Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled[1].

-

Irritation: Causes skin irritation and serious eye irritation[1].

-

Respiratory Effects: May cause respiratory irritation[1].

Recommended Handling Procedures:

-

Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors[5][6].

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat[7]. A face shield may be necessary when handling larger quantities or if there is a risk of splashing[7].

-

Hygiene: Avoid contact with skin and eyes. Wash hands thoroughly after handling and before eating, drinking, or smoking[5][7][8]. Remove and wash contaminated clothing before reuse[5].

Storage Guidelines:

-

Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated place[5]. The recommended storage temperature is often between 2-8°C[3].

-

Incompatibilities: Keep away from heat, sparks, open flames, and strong oxidizing agents[6][8].

Conclusion

2-(4-Formylphenyl)acetonitrile is more than just a chemical compound; it is a versatile synthetic platform. Its bifunctional nature provides chemists with a strategic advantage for constructing complex molecules efficiently. For professionals in drug discovery, it offers a validated scaffold for developing novel therapeutic agents. For materials scientists, it presents an opportunity to create new functional materials. By understanding its properties, synthesis, and reactivity, and by adhering to strict safety protocols, researchers can fully unlock the potential of this valuable chemical building block.

References

-

National Center for Biotechnology Information. (n.d.). 2-(4-Formylphenyl)acetonitrile. PubChem Compound Database. [Link]

-

Clarke, C. J., et al. (2017). The Importance of Acetonitrile in the Pharmaceutical Industry and Opportunities for its Recovery from Waste. CORE. [Link]

- Google Patents. (n.d.). KR101393010B1 - A process for preparing 2-(4-formylphenyl)

-

Carl ROTH. (n.d.). Safety Data Sheet: Acetonitrile. [Link]

-

ResearchGate. (2021). The Importance of Acetonitrile in the Pharmaceutical Industry and Opportunities for its Recovery from Waste | Request PDF. [Link]

-

New Jersey Department of Health. (n.d.). Acetonitrile - Hazardous Substance Fact Sheet. [Link]

-

Queen's University Belfast. (2012). The Importance of Acetonitrile in the Pharmaceutical Industry and Opportunities for its Recovery from Waste. [Link]

-

Fun, H.-K., et al. (2011). 2-[4-(Methylsulfonyl)phenyl]acetonitrile. Acta Crystallographica Section E: Crystallographic Communications. [Link]

Sources

- 1. 2-(4-Formylphenyl)acetonitrile | C9H7NO | CID 12873612 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Buy 2-(4-Formylphenyl)acetonitrile | 55211-74-0 [smolecule.com]

- 3. 34841-47-9|2-(4-Formylphenyl)acetic acid|BLD Pharm [bldpharm.com]

- 4. researchgate.net [researchgate.net]

- 5. static.cymitquimica.com [static.cymitquimica.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. nj.gov [nj.gov]

- 8. carlroth.com:443 [carlroth.com:443]

A Comprehensive Spectroscopic and Analytical Guide to 2-(4-Formylphenyl)acetonitrile

This technical guide provides an in-depth analysis of the spectral characteristics of 2-(4-Formylphenyl)acetonitrile, a valuable intermediate in organic synthesis and drug discovery. While direct experimental spectra for this specific compound are not widely available in public databases, this guide leverages established spectroscopic principles and data from analogous structures to present a robust and predictive analysis. The methodologies and interpretations detailed herein are designed to equip researchers, scientists, and drug development professionals with the necessary tools to identify, characterize, and utilize this compound effectively.

Molecular Structure and Key Spectroscopic Features

2-(4-Formylphenyl)acetonitrile possesses a unique combination of functional groups that give rise to a distinct spectroscopic fingerprint. The presence of an aldehyde, a nitrile, and a para-substituted benzene ring provides multiple handles for characterization by NMR, IR, and Mass Spectrometry.

Figure 1: Molecular Structure of 2-(4-Formylphenyl)acetonitrile.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR spectra of 2-(4-Formylphenyl)acetonitrile are detailed below. These predictions are based on the analysis of structurally similar compounds and established chemical shift principles[1].

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show distinct signals for the aldehydic proton, the aromatic protons, and the methylene protons.

Table 1: Predicted ¹H NMR Chemical Shifts for 2-(4-Formylphenyl)acetonitrile

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aldehydic-H | 9.9 - 10.1 | Singlet (s) | 1H |

| Aromatic-H (ortho to CHO) | 7.8 - 8.0 | Doublet (d) | 2H |

| Aromatic-H (ortho to CH₂CN) | 7.4 - 7.6 | Doublet (d) | 2H |

| Methylene-H | 3.8 - 4.0 | Singlet (s) | 2H |

Causality Behind Predictions:

-

Aldehydic Proton: The strong deshielding effect of the carbonyl group places the aldehydic proton significantly downfield, typically in the 9-10 ppm region.

-

Aromatic Protons: The electron-withdrawing nature of both the formyl and cyanomethyl groups deshields the aromatic protons. The protons ortho to the strongly withdrawing formyl group are expected to be the most downfield. The para-substitution pattern should result in a classic AA'BB' system, which often appears as two distinct doublets.

-

Methylene Protons: The protons of the -CH₂- group are adjacent to both the aromatic ring and the electron-withdrawing nitrile group, leading to a predicted chemical shift in the 3.8-4.0 ppm range.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on all the unique carbon environments within the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts for 2-(4-Formylphenyl)acetonitrile

| Carbon | Predicted Chemical Shift (δ, ppm) |

| Carbonyl Carbon (C=O) | 190 - 195 |

| Aromatic C (ipso-CHO) | 135 - 140 |

| Aromatic C (ipso-CH₂CN) | 130 - 135 |

| Aromatic C (ortho to CHO) | 129 - 131 |

| Aromatic C (ortho to CH₂CN) | 128 - 130 |

| Nitrile Carbon (C≡N) | 117 - 120 |

| Methylene Carbon (-CH₂-) | 25 - 30 |

Causality Behind Predictions:

-

Carbonyl Carbon: The carbon of the aldehyde group is highly deshielded and will appear far downfield.

-

Aromatic Carbons: The chemical shifts of the aromatic carbons are influenced by the electronic effects of the substituents. The ipso-carbons (carbons directly attached to the substituents) will have distinct shifts, as will the ortho and meta carbons. Due to the para-substitution, two sets of equivalent aromatic carbons are expected.

-

Nitrile Carbon: The carbon of the nitrile group typically appears in the 115-125 ppm range.

-

Methylene Carbon: The aliphatic methylene carbon will be the most upfield signal.

Experimental Protocol for NMR Spectroscopy

A detailed, self-validating protocol for acquiring high-quality NMR spectra is crucial for accurate structural elucidation.

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of 2-(4-Formylphenyl)acetonitrile.

-

Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

-

-

Instrument Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity, ensuring sharp, symmetrical peaks.

-

-

¹H NMR Acquisition:

-

Acquire the spectrum using a standard pulse sequence.

-

Set the spectral width to cover the expected range of chemical shifts (e.g., 0-12 ppm).

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum to obtain singlets for all carbon signals.

-

Set the spectral width to encompass the full range of expected carbon chemical shifts (e.g., 0-200 ppm).

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Phase the spectra to obtain pure absorption lineshapes.

-

Calibrate the chemical shift scale using the TMS signal.

-

Integrate the ¹H NMR signals to determine the relative proton ratios.

-

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Table 3: Predicted IR Absorption Frequencies for 2-(4-Formylphenyl)acetonitrile

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| C-H stretch (aldehyde) | 2820-2850 and 2720-2750 | Medium (often appears as a doublet) |

| C≡N stretch (nitrile) | 2240-2260 | Medium to Sharp |

| C=O stretch (aldehyde) | 1690-1710 | Strong |

| C=C stretch (aromatic) | 1600-1450 | Medium to Weak (multiple bands) |

| C-H bend (aromatic, para) | 800-860 | Strong |

Causality Behind Predictions:

-

Aldehyde C-H Stretch: The C-H bond of an aldehyde exhibits a characteristic pair of bands due to Fermi resonance.

-

Nitrile C≡N Stretch: The triple bond of the nitrile group gives rise to a sharp, medium-intensity absorption in a relatively uncongested region of the spectrum.

-

Aldehyde C=O Stretch: The carbonyl group of the aldehyde will produce a very strong and sharp absorption band. Its position can be influenced by conjugation with the aromatic ring.

-

Aromatic C=C Stretch: The stretching vibrations of the carbon-carbon bonds within the benzene ring typically appear as a series of bands in the 1600-1450 cm⁻¹ region.

-

Aromatic C-H Bend: The out-of-plane C-H bending vibration is characteristic of the substitution pattern on the benzene ring. For a para-substituted ring, a strong absorption is expected in the 800-860 cm⁻¹ range.

Experimental Protocol for IR Spectroscopy (ATR)

Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining IR spectra of solid samples.

-

Instrument Preparation:

-

Ensure the ATR crystal (e.g., diamond or germanium) is clean.

-

Record a background spectrum of the clean, empty ATR accessory. This will be automatically subtracted from the sample spectrum.

-

-

Sample Analysis:

-

Place a small amount of the solid 2-(4-Formylphenyl)acetonitrile onto the ATR crystal.

-

Apply pressure using the ATR anvil to ensure good contact between the sample and the crystal.

-

Acquire the IR spectrum over the desired range (e.g., 4000-400 cm⁻¹).

-

Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

-

Data Analysis:

-

Label the significant peaks in the spectrum.

-

Compare the observed absorption frequencies with known correlation tables to identify the functional groups.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which can be used to confirm its identity and deduce its structure.

Table 4: Predicted Key Mass-to-Charge Ratios (m/z) for 2-(4-Formylphenyl)acetonitrile

| m/z | Predicted Fragment |

| 145 | [M]⁺ (Molecular Ion) |

| 144 | [M-H]⁺ |

| 116 | [M-CHO]⁺ |

| 104 | [C₇H₆N]⁺ |

| 90 | [C₇H₆]⁺ |

Causality Behind Predictions:

-

Molecular Ion ([M]⁺): The peak corresponding to the intact molecule with one electron removed. For 2-(4-Formylphenyl)acetonitrile, this would be at m/z 145.

-

[M-H]⁺: Loss of a hydrogen radical, often from the aldehydic or benzylic position, is a common fragmentation pathway.

-

[M-CHO]⁺: Cleavage of the formyl group as a neutral radical is a highly probable fragmentation for aromatic aldehydes.

-

Further Fragmentation: Subsequent fragmentations can involve the loss of HCN from the cyanomethyl group or other rearrangements of the aromatic ring.

Figure 2: Predicted Mass Spectrometry Fragmentation Pathway for 2-(4-Formylphenyl)acetonitrile.

Experimental Protocol for Mass Spectrometry (EI)

Electron Ionization (EI) is a standard technique for analyzing relatively small, volatile organic molecules.

-

Sample Introduction:

-

Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC-MS).

-

-

Ionization:

-

Bombard the vaporized sample with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.

-

-

Mass Analysis:

-

Accelerate the resulting ions into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Separate the ions based on their mass-to-charge ratio (m/z).

-

-

Detection:

-

Detect the ions and generate a mass spectrum, which is a plot of ion intensity versus m/z.

-

-

Data Interpretation:

-

Identify the molecular ion peak to confirm the molecular weight.

-

Analyze the fragmentation pattern to gain structural information.

-

Conclusion

This technical guide provides a comprehensive, albeit predictive, overview of the spectral data for 2-(4-Formylphenyl)acetonitrile. By understanding the expected NMR, IR, and Mass Spec characteristics, researchers can confidently identify and characterize this compound in their synthetic and analytical workflows. The provided protocols offer a standardized approach to data acquisition, ensuring reproducibility and high-quality results. As with any analytical endeavor, a combination of these spectroscopic techniques will provide the most definitive structural confirmation.

References

-

PubChem. 4-Cyanobenzaldehyde. National Center for Biotechnology Information. [Link]

-

NIST. Benzonitrile, 4-formyl-. National Institute of Standards and Technology. [Link]

-

Chemistry LibreTexts. 12.8: Infrared Spectra of Some Common Functional Groups. [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 900 MHz, D2O, predicted) (HMDB0029638). [Link]

-

Doc Brown's Chemistry. C7H6O C6H5CHO C-13 nmr spectrum of benzaldehyde. [Link]

-

Oregon State University. 1H NMR Chemical Shift. [Link]

-

Oregon State University. 13C NMR Chemical Shift. [Link]

Sources

Navigating the Chemistry of 2-(4-Formylphenyl)acetonitrile: A Technical Guide to Hazards and Safety

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Molecule of Dual Reactivity

2-(4-Formylphenyl)acetonitrile is a bifunctional organic compound that serves as a valuable intermediate in the synthesis of pharmaceuticals and other complex organic molecules. Its structure, featuring both a nitrile and an aromatic aldehyde group, offers versatile reactivity for medicinal chemists and process development scientists. However, these same functional groups are the source of its potential hazards. This guide provides an in-depth analysis of the known and anticipated hazards of 2-(4-Formylphenyl)acetonitrile, grounded in available data and a functional group-based toxicological assessment. Understanding these risks is the first and most critical step in ensuring its safe handling and use in the laboratory and beyond.

Section 1: Hazard Identification and Classification

While a comprehensive, substance-specific toxicological profile for 2-(4-Formylphenyl)acetonitrile is not extensively published, the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear starting point for risk assessment. This data, aggregated from notifications to the ECHA C&L Inventory, forms the basis of our understanding of its primary hazards.[1][2]

GHS Hazard Profile

The following table summarizes the known GHS hazard statements for 2-(4-Formylphenyl)acetonitrile. It is imperative to note that the percentages reflect the proportion of notifications that included that specific hazard, indicating a consensus on its irritant properties.

| Hazard Class | Hazard Statement | GHS Code | Signal Word | Pictogram |

| Skin Corrosion/Irritation | Causes skin irritation | H315 | Warning | Irritant |

| Serious Eye Damage/Irritation | Causes serious eye irritation | H319 | Warning | Irritant |

| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation | H335 | Warning | Irritant |

| Acute Toxicity (Oral) | Harmful if swallowed | H302 | Warning | Irritant |

| Acute Toxicity (Dermal) | Harmful in contact with skin | H312 | Warning | Irritant |

| Acute Toxicity (Inhalation) | Harmful if inhaled | H332 | Warning | Irritant |

Data aggregated from ECHA C&L Inventory notifications.[1][2]

Toxicological Insights from Chemical Structure

To build a more comprehensive safety narrative, we must analyze the hazards associated with the compound's core functional groups: the aromatic aldehyde and the nitrile moiety.

The Aromatic Aldehyde: Aldehydes are a class of reactive organic compounds.[3] Aromatic aldehydes, like the benzaldehyde substructure in our molecule, are known irritants to the skin, eyes, and respiratory tract.[4] Inhalation can lead to airway constriction.[5] While benzaldehyde itself has relatively low acute toxicity, it can cause contact dermatitis and allergic reactions in some individuals.[5][6] The primary mechanism of this irritation is the reactivity of the aldehyde group with biological nucleophiles, such as amino acids in proteins.

The Acetonitrile Moiety and the Specter of Cyanide: The nitrile group (-C≡N) presents a more significant, systemic concern. Organic nitriles can be metabolized in the body to release cyanide ions (CN⁻). This is the primary mechanism of toxicity for acetonitrile, a related simple nitrile.[7] Cyanide is a potent and rapidly acting poison that inhibits cellular respiration, leading to symptoms such as headache, dizziness, nausea, convulsions, and in severe cases, death.[8] The onset of symptoms from nitrile poisoning can be delayed for several hours as the metabolic conversion to cyanide takes place.[7][8]

It is a critical and prudent assumption that 2-(4-Formylphenyl)acetonitrile shares this potential for metabolic release of cyanide. Therefore, all handling procedures must incorporate safeguards against cyanide poisoning.

Section 2: The Hierarchy of Safety Controls

Effective risk management relies on a multi-layered approach to safety, known as the hierarchy of controls. This framework prioritizes the most effective and reliable control measures.

-

Elimination/Substitution: In a research or development context, eliminating the compound is not feasible. Substitution with a less hazardous alternative should always be the first consideration, though its unique structure often makes this difficult.

-

Engineering Controls: This is the most critical layer for protecting personnel. All work with 2-(4-Formylphenyl)acetonitrile, including weighing, transferring, and reactions, must be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[9]

-

Administrative Controls: These are the procedures that govern how work is performed. This includes developing detailed Standard Operating Procedures (SOPs), providing comprehensive training on the specific hazards, and ensuring clear and accurate labeling of all containers.[9]

-

Personal Protective Equipment (PPE): PPE is the last line of defense and must be used in conjunction with higher-level controls. It does not eliminate the hazard but provides a barrier against exposure.

Section 3: Standard Operating Procedures for Safe Handling

The following protocols are designed as a self-validating system for the safe handling of 2-(4-Formylphenyl)acetonitrile.

Personal Protective Equipment (PPE) Protocol

A risk assessment is required for each specific procedure.[2] However, the minimum required PPE for handling 2-(4-Formylphenyl)acetonitrile includes:

-

Eye Protection: Chemical splash goggles are mandatory.[2][5] If there is a significant splash risk, a full-face shield should be worn in addition to goggles.[2][5]

-

Hand Protection: Wear chemically resistant gloves. Given the dual nature of the molecule, nitrile or butyl rubber gloves are recommended as they provide good resistance to both aldehydes and nitriles.[5] Always inspect gloves for tears or punctures before use and practice proper glove removal technique to avoid skin contamination.

-

Body Protection: A flame-resistant laboratory coat must be worn and kept fully fastened.

-

Respiratory Protection: While engineering controls should be the primary means of respiratory protection, a risk assessment may indicate the need for a respirator, particularly for spill cleanup or if engineering controls are not sufficient. If required, personnel must be fit-tested and trained in the use of an appropriate respirator with organic vapor cartridges.

Handling and Storage Protocol

-

Designated Area: All work with 2-(4-Formylphenyl)acetonitrile should be conducted in a designated area within a laboratory that is clearly marked with appropriate hazard warnings.

-

Ventilation: All manipulations must be performed inside a properly functioning chemical fume hood.[9]

-

Dispensing: As 2-(4-Formylphenyl)acetonitrile is a solid, care must be taken to avoid generating dust when weighing and transferring. Use spark-proof tools and techniques that minimize aerosolization.[10]

-

Storage: Store in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area. It should be stored away from incompatible materials such as strong oxidizing agents, strong acids, strong bases, and reducing agents.[10]

-

Hygiene: Wash hands thoroughly with soap and water after handling, even if gloves were worn.[7] Do not eat, drink, or smoke in areas where the chemical is handled or stored.[11]

Section 4: Emergency Procedures

Rapid and correct response to an exposure or spill is critical. All personnel working with this compound must be trained in these emergency procedures.

First Aid Measures

-

Inhalation: Immediately move the affected person to fresh air.[10] If breathing is difficult or has stopped, provide artificial respiration, but avoid mouth-to-mouth resuscitation due to the risk of cyanide exposure.[8] Seek immediate medical attention.[11]

-

Skin Contact: Immediately remove all contaminated clothing.[11] Flush the affected skin with copious amounts of soap and water for at least 15 minutes.[5][11] Seek medical attention if irritation persists.[11]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5][11] Remove contact lenses if present and easy to do.[11] Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting.[10] Rinse the mouth thoroughly with water.[11] Call a poison control center or seek immediate medical attention.[10]

Note for Physicians: Due to the nitrile group, be prepared for the potential delayed onset of cyanide poisoning. Treatment may require the use of a cyanide antidote kit.

Spill and Leak Procedures

-

Evacuate: Evacuate all non-essential personnel from the immediate area.

-

Ventilate: Ensure the area is well-ventilated, but do not ventilate into other occupied areas.

-

Contain: For small spills, use an inert, non-combustible absorbent material (e.g., sand, vermiculite) to contain the spill. Use non-sparking tools for cleanup.

-

Cleanup: Carefully collect the absorbed material and place it into a sealed, properly labeled container for hazardous waste disposal.

-

Decontaminate: Clean the spill area thoroughly with an appropriate solvent and then soap and water.

-

Waste Disposal: All contaminated materials must be disposed of as hazardous waste in accordance with local, state, and federal regulations.[10] Never pour this chemical down the drain.[10]

Conclusion

2-(4-Formylphenyl)acetonitrile is a potent chemical tool whose utility is matched by its potential hazards. A thorough understanding of its irritant properties and, critically, the systemic risk posed by its nitrile functionality, is non-negotiable for any scientist or researcher. By adhering to the hierarchy of controls, implementing rigorous handling protocols, and being prepared for emergencies, the risks associated with this valuable compound can be effectively managed, enabling its continued contribution to scientific advancement and drug discovery.

References

-

What special precautions should be followed to ensure the safe use of aldehydes by healthcare professionals? | Homework.Study.com. (n.d.). Retrieved January 25, 2026, from [Link]

-

Safety Data Sheet: Benzaldehyde - Carl ROTH. (2020, January 30). Retrieved January 25, 2026, from [Link]

-

Acetonitrile - Incident management - GOV.UK. (2024, November 4). Retrieved January 25, 2026, from [Link]

-

2-(4-Formylphenyl)acetonitrile | C9H7NO | CID 12873612 - PubChem. (n.d.). Retrieved January 25, 2026, from [Link]

-

SAFETY DATA SHEET - Acetonitrile This MSDS is valid for all grades that start with catalog number 300 - Science Interactive. (2013, October 10). Retrieved January 25, 2026, from [Link]

-

Acetonitrile Material Safety Data Sheet (MSDS) - Charles River Laboratories. (2011, March 21). Retrieved January 25, 2026, from [Link]

-

Acetonitrile - Michigan. (2005, April). Retrieved January 25, 2026, from [Link]

-

Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards - NCBI Bookshelf. (n.d.). Retrieved January 25, 2026, from [Link]

-

IRRITANT COMPOUNDS: ALDEHYDES - Military Medical Science Letters. (2014, December 5). Retrieved January 25, 2026, from [Link]

-

Final report on the safety assessment of benzaldehyde - PubMed. (n.d.). Retrieved January 25, 2026, from [Link]

-

Environmental Aldehyde Sources and the Health Implications of Exposure - PMC - NIH. (n.d.). Retrieved January 25, 2026, from [Link]

Sources

- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 2. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Environmental Aldehyde Sources and the Health Implications of Exposure - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mmsl.cz [mmsl.cz]

- 5. homework.study.com [homework.study.com]

- 6. Final report on the safety assessment of benzaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. johndwalsh.com [johndwalsh.com]

- 8. Appendix I - Hazards Of Functional Groups | Environment, Health and Safety [ehs.cornell.edu]

- 9. cir-safety.org [cir-safety.org]

- 10. carlroth.com [carlroth.com]

- 11. Aldehydes exposure analysis | RPS [rpsgroup.com]

Topic: 2-(4-Formylphenyl)acetonitrile: A Guide to its Discovery and Foundational Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2-(4-Formylphenyl)acetonitrile stands as a pivotal intermediate in modern organic synthesis, prized for its dual functionality which offers a gateway to a diverse range of complex molecular architectures. As a bifunctional building block, it incorporates both a reactive aldehyde and a versatile nitrile group, making it highly valuable in the fields of medicinal chemistry and materials science. This guide provides a comprehensive technical overview of the compound's significance, the logical chemical principles that necessitated its creation, and a detailed exploration of a foundational synthetic pathway. We will delve into the causality behind experimental choices, present a self-validating protocol framework, and offer insights relevant to professionals in drug development and chemical research.

Introduction: The Strategic Value of a Bifunctional Synthon

In the intricate chess game of multi-step synthesis, certain pieces possess exceptional strategic value. 2-(4-Formylphenyl)acetonitrile is one such piece. Its molecular structure, featuring a formyl (-CHO) and an acetonitrile (-CH₂CN) group in a para-relationship on a benzene ring, provides two distinct and orthogonal reactive sites.

-

The formyl group is a classic electrophilic handle, readily participating in nucleophilic additions and a host of condensation reactions such as Wittig, Knoevenagel, and aldol reactions.[1] It is also a precursor to amines via reductive amination and to carboxylic acids via oxidation.

-

The acetonitrile group is a versatile functional group. The nitrile can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or serve as a precursor for various heterocycles.[1] The adjacent methylene protons are acidic, allowing for α-functionalization.

This duality makes 2-(4-Formylphenyl)acetonitrile an invaluable starting material for synthesizing pharmaceuticals and agrochemicals, and a research tool for probing reaction mechanisms involving aldehydes and nitriles.[1]

The Genesis of Discovery: A Need-Driven Innovation

The "discovery" of a molecule like 2-(4-Formylphenyl)acetonitrile is less a single event and more an inevitable outcome of the advancement of synthetic chemistry. Its emergence was driven by the need for reliable synthons to construct complex target molecules. While pinpointing the very first documented synthesis is challenging, the logic for its creation stems from fundamental retrosynthetic principles. Chemists seeking to build molecules containing a para-substituted benzene ring with both an aldehyde (or a derivative) and a two-carbon extension with a nitrogen or carboxylate function would logically arrive at this intermediate.

Foundational Synthesis: A Mechanistic and Practical Exploration

Several synthetic routes to 2-(4-Formylphenyl)acetonitrile have been reported.[1] A foundational and chemically intuitive approach begins with a readily available substituted toluene, building complexity through a series of robust and well-understood reactions.

Retrosynthetic Analysis

A logical deconstruction of the target molecule points to a straightforward synthetic strategy. The primary disconnection occurs at the carbon-cyanide bond, identifying a benzylic halide as the key precursor. This precursor, in turn, can be traced back to a simple, commercially available starting material like p-tolualdehyde.

Caption: Retrosynthetic analysis of 2-(4-Formylphenyl)acetonitrile.

Forward Synthesis Workflow

The forward synthesis translates the retrosynthetic plan into a practical, step-by-step laboratory procedure. This workflow is designed for efficiency and control, using selective reactions to modify one part of the molecule while preserving the other.

Caption: Forward synthesis workflow for 2-(4-Formylphenyl)acetonitrile.

Detailed Experimental Protocol

This protocol provides a trusted, field-proven methodology. Each step is designed to be self-validating through in-process analytical checks.

Step 1: Benzylic Bromination of p-Tolualdehyde

-

Objective: To selectively introduce a bromine atom at the benzylic position of p-tolualdehyde, creating a reactive site for subsequent nucleophilic substitution.

-

Procedure:

-

To a solution of p-tolualdehyde (1.0 eq) in a suitable solvent like carbon tetrachloride (CCl₄), add N-Bromosuccinimide (NBS, 1.05 eq).

-

Add a catalytic amount of a radical initiator, such as azobisisobutyronitrile (AIBN).

-

Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC), observing the consumption of the starting material.

-

Upon completion, cool the reaction mixture to room temperature. The succinimide byproduct will precipitate and can be removed by filtration.

-

The filtrate is concentrated under reduced pressure to yield crude 4-(bromomethyl)benzaldehyde, which can be purified by recrystallization.

-

-

Expertise & Causality: NBS is the reagent of choice for selective benzylic halogenation. The reaction proceeds via a free-radical mechanism, initiated by AIBN. Using a non-polar solvent like CCl₄ favors the desired radical pathway over ionic side reactions that could affect the aldehyde or the aromatic ring.

Step 2: Cyanation of 4-(Bromomethyl)benzaldehyde

-

Objective: To displace the benzylic bromide with a cyanide nucleophile to form the target molecule.

-

Procedure:

-

Dissolve the 4-(bromomethyl)benzaldehyde (1.0 eq) from the previous step in a polar aprotic solvent such as dimethyl sulfoxide (DMSO).

-

Add sodium cyanide (NaCN, 1.1 eq) portion-wise, maintaining the temperature with a water bath if necessary.[2]

-

Stir the mixture at room temperature. The reaction is typically rapid and can be monitored by TLC.

-

Once the starting material is consumed, pour the reaction mixture into ice water to precipitate the product.

-

Collect the solid product by filtration, wash thoroughly with water to remove residual cyanide salts, and dry under vacuum.

-

The crude 2-(4-Formylphenyl)acetonitrile can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

-

-

Expertise & Causality: This is a classic Sₙ2 nucleophilic substitution.[3] A polar aprotic solvent like DMSO is ideal because it solvates the sodium cation but leaves the cyanide anion relatively "naked" and highly nucleophilic, accelerating the reaction. Sodium cyanide is an inexpensive and effective source of the cyanide nucleophile.[2]

Physicochemical Data and Protocol Validation

Quantitative data for the compounds involved are crucial for characterization and yield calculations.

| Compound | Molecular Formula | Mol. Weight ( g/mol ) | Melting Point (°C) | CAS Number |

| p-Tolualdehyde | C₈H₈O | 120.15 | -6 | 104-87-0 |

| 4-(Bromomethyl)benzaldehyde | C₈H₇BrO | 199.05 | 97-101 | 4396-01-4 |

| 2-(4-Formylphenyl)acetonitrile | C₉H₇NO | 145.16 | 84-86 [1] | 55211-74-0 [4] |

Trustworthiness through Analysis: A robust protocol is a self-validating one. The identity and purity of the final product must be confirmed unequivocally using a suite of analytical techniques:

-

¹H NMR: Confirms the structure by showing characteristic peaks for the aldehyde proton (~10 ppm), aromatic protons (~7.5-8.0 ppm), and the key methylene protons of the acetonitrile group (~4.0 ppm).

-

¹³C NMR: Provides a carbon count and confirms the presence of the nitrile (~118 ppm), aldehyde carbonyl (~192 ppm), and aromatic carbons.

-

IR Spectroscopy: Shows characteristic stretching frequencies for the C≡N bond (~2250 cm⁻¹) and the C=O bond of the aldehyde (~1700 cm⁻¹).

-

Mass Spectrometry: Confirms the molecular weight of 145.16 g/mol .

Conclusion for the Modern Researcher

While the foundational synthesis of 2-(4-Formylphenyl)acetonitrile relies on classic, time-tested reactions, its strategic importance has not waned. For professionals in drug development, understanding this core synthesis is critical for troubleshooting, process optimization, and developing novel, non-infringing routes to complex active pharmaceutical ingredients (APIs). The principles of selective functionalization and nucleophilic substitution demonstrated here remain central to the daily work of synthetic chemists. Future efforts may focus on developing greener, more atom-economical syntheses using modern catalytic methods, but the logical elegance of this foundational pathway ensures its continued relevance in the chemical sciences.

References

-

PubChem. (n.d.). 2-(4-Formylphenyl)acetonitrile. National Center for Biotechnology Information. Available at: [Link]

-

NurdRage. (2016, December 27). Make p-Chlorophenyl Acetonitrile - Step 4 in Pyrimethamine Synthesis. YouTube. Available at: [Link]

-

Organic Syntheses. (n.d.). Benzyl Cyanide. Available at: [Link]

-

PrepChem. (n.d.). Synthesis of α-formylphenylacetonitrile. Available at: [Link]

Sources

An In-depth Technical Guide to the Reactivity of the Formyl Group in 2-(4-Formylphenyl)acetonitrile

Abstract

This technical guide provides a comprehensive exploration of the chemical reactivity of the formyl group in 2-(4-Formylphenyl)acetonitrile. This molecule serves as a versatile building block in organic synthesis, primarily due to the unique electronic interplay between the aldehyde functionality and the electron-withdrawing cyanomethyl substituent. This document is intended for researchers, scientists, and drug development professionals, offering in-depth mechanistic insights, field-proven experimental protocols, and a thorough analysis of the factors governing the reactivity of this important synthetic intermediate.

Introduction: The Unique Chemical Landscape of 2-(4-Formylphenyl)acetonitrile

2-(4-Formylphenyl)acetonitrile, a crystalline solid with the molecular formula C₉H₇NO, presents a fascinating case study in substituent effects on aromatic aldehyde reactivity.[1][2] The molecule's architecture, featuring a formyl group and a cyanomethyl group in a para-relationship on a benzene ring, creates a significantly electrophilic aldehyde carbon. The powerful electron-withdrawing nature of the cyanomethyl group, acting through both inductive and resonance effects, enhances the partial positive charge on the carbonyl carbon, making it highly susceptible to nucleophilic attack. This heightened reactivity, compared to benzaldehyde or other substituted benzaldehydes, opens up a wide array of synthetic possibilities.

This guide will dissect the reactivity of the formyl group in 2-(4-Formylphenyl)acetonitrile through the lens of several key transformations, including nucleophilic additions, condensation reactions, oxidation, and reduction. Each section will provide a detailed mechanistic rationale, step-by-step experimental protocols adapted from established methodologies, and relevant characterization data to aid researchers in their synthetic endeavors.

Enhanced Electrophilicity: The Influence of the Cyanomethyl Group

The cyanomethyl (-CH₂CN) group at the para position is the primary determinant of the formyl group's heightened reactivity. Its electron-withdrawing character is twofold:

-

Inductive Effect (-I): The electronegative nitrogen atom of the nitrile pulls electron density through the sigma bonds of the molecule, contributing to the overall electron deficiency of the aromatic ring and, consequently, the formyl group.

-

Resonance Effect (-M): The nitrile group can participate in resonance, delocalizing the electron density of the aromatic ring and further increasing the electrophilicity of the carbonyl carbon.

This electronic push-pull dynamic makes the formyl group in 2-(4-Formylphenyl)acetonitrile a more potent electrophile than that of unsubstituted benzaldehyde. Reactions that are sluggish with benzaldehyde often proceed more readily and in higher yields with this substrate.

Key Reactions of the Formyl Group

This section details the primary transformations involving the formyl group of 2-(4-Formylphenyl)acetonitrile.

Nucleophilic Addition Reactions

The electron-deficient carbonyl carbon is an excellent target for a variety of nucleophiles.

The reduction of the formyl group to a primary alcohol is a fundamental transformation. Sodium borohydride (NaBH₄) is a mild and selective reducing agent suitable for this purpose, as it will not reduce the nitrile functionality.[3][4]

-

Mechanism: The reaction proceeds via the nucleophilic addition of a hydride ion (H⁻) from NaBH₄ to the carbonyl carbon, forming a tetrahedral alkoxide intermediate. Subsequent protonation, typically from the solvent (e.g., methanol or ethanol), yields the corresponding alcohol.[5]

Experimental Protocol: Reduction with Sodium Borohydride

-

Dissolve 2-(4-Formylphenyl)acetonitrile (1.0 g, 6.89 mmol) in methanol (20 mL) in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add sodium borohydride (0.26 g, 6.89 mmol) portion-wise over 15 minutes, maintaining the temperature below 5 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the starting material is consumed, carefully quench the reaction by the dropwise addition of 1 M HCl until the effervescence ceases.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate in vacuo to afford 2-(4-(hydroxymethyl)phenyl)acetonitrile.

| Reactant | Product | Reagents | Solvent | Typical Yield |

| 2-(4-Formylphenyl)acetonitrile | 2-(4-(Hydroxymethyl)phenyl)acetonitrile | NaBH₄ | Methanol | >90% |

Condensation Reactions

The enhanced electrophilicity of the formyl group makes 2-(4-Formylphenyl)acetonitrile an excellent substrate for condensation reactions with carbon and nitrogen nucleophiles.

The Knoevenagel condensation is a powerful C-C bond-forming reaction that involves the reaction of an aldehyde with an active methylene compound, typically catalyzed by a weak base.[6][7]

-

Mechanism: A basic catalyst (e.g., piperidine, pyridine) deprotonates the active methylene compound to generate a carbanion. This carbanion then acts as a nucleophile, attacking the carbonyl carbon of 2-(4-Formylphenyl)acetonitrile. The resulting aldol-type adduct readily undergoes dehydration to yield a stable α,β-unsaturated product.

Experimental Protocol: Knoevenagel Condensation with Malononitrile

-

In a round-bottom flask, dissolve 2-(4-Formylphenyl)acetonitrile (1.0 g, 6.89 mmol) and malononitrile (0.46 g, 6.89 mmol) in ethanol (15 mL).

-

Add a catalytic amount of piperidine (2-3 drops).

-

Reflux the reaction mixture for 2-3 hours, monitoring the progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature. The product, 2-((4-(cyanomethyl)phenyl)methylene)malononitrile, will often precipitate.

-

Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.

Caption: Knoevenagel Condensation Workflow.

The Wittig reaction is a highly versatile method for the synthesis of alkenes from aldehydes and ketones using a phosphonium ylide.[8]

-

Mechanism: The nucleophilic carbon of the phosphonium ylide attacks the electrophilic carbonyl carbon of 2-(4-Formylphenyl)acetonitrile, leading to the formation of a zwitterionic intermediate known as a betaine. The betaine then collapses to form a four-membered ring intermediate, an oxaphosphetane, which subsequently fragments to yield the alkene and triphenylphosphine oxide.

Experimental Protocol: Wittig Reaction with Benzyltriphenylphosphonium Chloride

-

Suspend benzyltriphenylphosphonium chloride (3.37 g, 8.61 mmol) in dry THF (30 mL) under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the suspension to 0 °C and add a strong base, such as n-butyllithium (n-BuLi) or sodium hydride (NaH), dropwise until the characteristic orange-red color of the ylide persists.

-

Stir the ylide solution at 0 °C for 30 minutes.

-

Add a solution of 2-(4-Formylphenyl)acetonitrile (1.0 g, 6.89 mmol) in dry THF (10 mL) dropwise to the ylide solution.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Quench the reaction with saturated aqueous ammonium chloride solution.

-

Extract the mixture with diethyl ether (3 x 25 mL).

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to isolate the corresponding stilbene derivative.

The reaction with primary amines yields imines, also known as Schiff bases, which are valuable intermediates in organic synthesis.[9][10]

-

Mechanism: The reaction is typically acid-catalyzed and begins with the nucleophilic attack of the primary amine on the carbonyl carbon. A series of proton transfers leads to a carbinolamine intermediate, which then eliminates a molecule of water to form the imine.

Experimental Protocol: Imine Formation with Aniline

-

Dissolve 2-(4-Formylphenyl)acetonitrile (1.0 g, 6.89 mmol) and aniline (0.64 g, 6.89 mmol) in ethanol (20 mL).

-

Add a catalytic amount of glacial acetic acid (2-3 drops).

-

Reflux the mixture for 4-6 hours, monitoring by TLC.

-

Upon completion, cool the reaction mixture in an ice bath to induce crystallization of the imine product.

-

Collect the crystals by filtration, wash with a small amount of cold ethanol, and dry.

Caption: Imine (Schiff Base) Formation Pathway.

The Henry reaction is a base-catalyzed C-C bond formation between a nitroalkane and a carbonyl compound.[11]

-

Mechanism: A base abstracts an acidic α-proton from the nitroalkane to form a nitronate anion. This nucleophilic anion then adds to the carbonyl carbon of 2-(4-Formylphenyl)acetonitrile to form a β-nitro alkoxide, which is subsequently protonated to give the β-nitro alcohol product.

Experimental Protocol: Henry Reaction with Nitromethane

-

To a solution of 2-(4-Formylphenyl)acetonitrile (1.0 g, 6.89 mmol) in nitromethane (10 mL), add a catalytic amount of a suitable base, such as triethylamine or DBU.

-

Stir the reaction mixture at room temperature for 24-48 hours.

-

Monitor the reaction by TLC.

-

Once the reaction is complete, dilute the mixture with dichloromethane and wash with 1 M HCl and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

-

Purify the crude product by column chromatography to yield the β-nitro alcohol.

Oxidation to 2-(4-Carboxyphenyl)acetonitrile

The formyl group can be readily oxidized to a carboxylic acid using various oxidizing agents. A common and effective reagent for this transformation is potassium permanganate (KMnO₄).[12][13]

-

Mechanism: The oxidation with KMnO₄ in a basic medium involves the formation of a manganate ester intermediate, which is then hydrolyzed to the carboxylate salt. Acidification in the workup step yields the final carboxylic acid.

Experimental Protocol: Oxidation with Potassium Permanganate

-

Dissolve 2-(4-Formylphenyl)acetonitrile (1.0 g, 6.89 mmol) in a mixture of t-butanol (20 mL) and water (10 mL).

-

Add sodium carbonate (0.73 g, 6.89 mmol) to the solution.

-

Slowly add a solution of potassium permanganate (1.31 g, 8.27 mmol) in water (20 mL) to the reaction mixture at room temperature. A brown precipitate of MnO₂ will form.

-